1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine
Overview
Description
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is a useful research compound. Its molecular formula is C20H25F3N4O and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.19804592 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Properties
- Compounds related to 1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine are synthesized for their pharmacological properties. The synthesis methods and the use of derivatives like trihexyphenidyl, biperiden, and raloxifene are explored for their potential in treating various conditions. The structural diversity within these compounds contributes to their wide range of pharmacological applications (R. Vardanyan, 2018).
Antifungal and Antimicrobial Activities
- The design and synthesis of novel compounds based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) demonstrate significant growth-inhibiting activities or larvicidal activities against armyworm, showcasing potential agricultural applications. This exploration highlights the utility of such compounds in developing new insecticides with novel modes of action (M. Cai et al., 2010).
Antidepressant and Neuroleptic Agents
- Some derivatives serve as key intermediates in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are important in the treatment of psychiatric disorders. These compounds often contain a piperidine or piperazine moiety, crucial for their therapeutic effects. The synthesis process involves steps like rhodium-catalyzed hydroformylation, highlighting the complex chemistry involved in creating effective neuroleptic drugs (C. Botteghi et al., 2001).
Luminescence and Structural Characterization
- The structural and luminescence properties of certain compounds, including their synthesis and characterization, are studied for potential applications in material science and optical technologies. These investigations provide insights into the electronic and geometric parameters that could correlate with various applications, including analgesic action and luminescence in materials science (T. Moriguchi et al., 2017).
Antiviral Properties
- The mechanism of action of specific compounds as potent noncompetitive allosteric antagonists of receptors with applications in HIV treatment is explored. These studies contribute to understanding how modifications at the molecular level can influence the binding and activity of compounds against viral targets, offering pathways to novel antiviral therapies (C. Watson et al., 2005).
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)-1-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)18-7-2-1-6-17(18)10-9-16-5-3-11-26(13-16)19(28)8-4-12-27-15-24-14-25-27/h1-2,6-7,14-16H,3-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMUHGWRYJEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCN2C=NC=N2)CCC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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